![molecular formula C20H15ClN2O2S B2481865 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-42-3](/img/structure/B2481865.png)
3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as Cmpd-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
- Thieno[3,2-d]pyrimidin-4-amines have been investigated as potential inhibitors of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis (Mtb) .
- Some of these compounds exhibited significant antimycobacterial activity, suggesting their potential as novel antitubercular agents .
Antitubercular Activity
Antimycobacterial Properties
Anticonvulsant Activity
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target .
Result of Action
The compound has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity, with MIC in the range of 6–8 μM .
Action Environment
The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVUCRPNWWXAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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